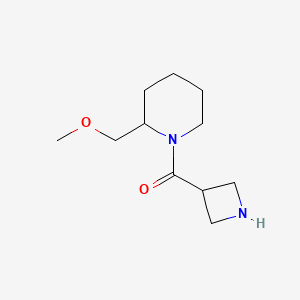

Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone

Description

Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone is a ketone-derived compound featuring an azetidine (4-membered nitrogen-containing ring) and a piperidine (6-membered nitrogen-containing ring) connected via a methanone bridge.

Properties

IUPAC Name |

azetidin-3-yl-[2-(methoxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-15-8-10-4-2-3-5-13(10)11(14)9-6-12-7-9/h9-10,12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVKKFYXBRTANN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCCN1C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone is a synthetic compound that integrates azetidine and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural framework that combines a four-membered azetidine ring and a six-membered piperidine ring. This configuration allows for various modifications that can enhance its biological activity. The presence of the methoxymethyl group further contributes to its pharmacological properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, disrupting normal biological pathways. This property is particularly relevant for therapeutic applications in diseases where enzyme activity is dysregulated.

- Receptor Modulation : It has demonstrated potential as a ligand for various receptors, including histamine H3 receptors, which are involved in neurotransmission and inflammatory responses. This modulation can lead to therapeutic effects in conditions such as allergies and neurodegenerative diseases.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Case Studies and Experimental Data

A series of studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Study on mGluR2 Modulators : A study highlighted the development of compounds with azetidine structures that serve as positive allosteric modulators (PAMs) for metabotropic glutamate receptor 2 (mGluR2). These compounds exhibited improved metabolic stability and brain penetration, suggesting that similar derivatives might enhance cognitive function and reduce symptoms in neurodegenerative disorders .

- Inhibition of HSP90 : Other research focused on compounds that inhibit heat shock protein 90 (HSP90), a chaperone protein involved in cancer cell survival. Although not directly related to this compound, these findings underscore the importance of azetidine derivatives in cancer therapy .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Azetidine-2-carboxylic acid | Azetidine | Toxic mimic of proline found in natural products |

| Piperidine derivatives | Piperidine | Commonly used in pharmaceuticals and agrochemicals |

| 3-(Azetidin-3-yl)-1H-benzimidazol-2-one | Azetidine | Exhibits potent mGluR2 PAM activity with improved stability |

Future Directions

Further research is essential to fully elucidate the biological activity of this compound. Key areas for exploration include:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.

- Clinical Trials : Assessing its efficacy in treating conditions such as neurodegenerative diseases or cancer through well-designed clinical trials.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structural analogs, synthesis strategies, and physicochemical properties to contextualize Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone within its chemical class.

Structural and Substituent Variations

Key Observations:

- Substituent Effects: The methoxymethyl group in the target compound (OCH3) is less lipophilic than the ethoxymethyl (OCH2CH3) in but more compact than the hexyloxy linker in . Fluorinated analogs (e.g., ) may enhance metabolic stability.

Physicochemical Properties

- Lipophilicity: The target compound’s logP (estimated ~1.5–2.0) aligns with CNS-active compounds, comparable to morpholine derivatives (logP = 1.49 in ).

- Polar Surface Area (PSA): Azetidine’s compact structure (PSA ~50 Ų) may favor membrane permeability vs. bulkier benzophenones (e.g., ).

Structure-Activity Relationship (SAR) Insights

- Side Chain Length: Shorter chains (e.g., methoxymethyl vs. hexyloxy in ) may reduce off-target interactions while maintaining target engagement.

- Fluorine Substitution: Difluoroethyl groups () enhance electronegativity and binding specificity, though absent in the target compound.

- Heterocycle Replacement: Morpholine () vs. azetidine alters hydrogen-bonding capacity, critical for receptor affinity.

Preparation Methods

General Synthetic Strategy

The synthesis of Azetidin-3-yl(2-(methoxymethyl)piperidin-1-yl)methanone generally involves:

- Formation of the azetidine ring or use of azetidine intermediates.

- Introduction of the piperidine moiety bearing the methoxymethyl substituent.

- Coupling via amide bond formation to yield the methanone linkage.

These steps require careful control of reaction conditions to ensure regio- and stereoselectivity, as well as high yield.

Detailed Preparation Procedures

Azetidine Intermediate Preparation

A reliable approach to azetidine ring synthesis involves nucleophilic substitution on azetidin-3-yl methanesulfonate derivatives. For example, 1-benzhydrylazetidin-3-yl methanesulfonate can be reacted with piperidine derivatives under controlled conditions to afford azetidine-3-amines with good yields.

- Reaction conditions:

- Solvent: Acetonitrile (MeCN)

- Temperature: 80 °C

- Molar ratios: 2 equivalents of piperidine to 1 equivalent of azetidinyl methanesulfonate

- Time: Overnight stirring

- Purification: Silica gel column chromatography using ethyl acetate/hexanes gradient

- Yield: Up to 72% isolated yield for the displacement product.

This method avoids the need for additional bases like Hunig’s base and improves yield compared to strain-release methods.

Amide Bond Formation (Methanone Linkage)

The coupling of the azetidine amine and the piperidine carboxylic acid or acid derivative to form the methanone (amide) bond can be achieved by:

- Use of coupling reagents such as carbodiimides (e.g., EDC, DCC) or activated esters.

- Conditions often involve mild bases and solvents like dichloromethane or DMF.

- Reaction monitored by thin-layer chromatography (TLC) and purified by chromatography.

This step is crucial for the final assembly of this compound.

Representative Experimental Data and Yields

Additional Synthetic Considerations

- Atmosphere: Many reactions are performed under inert atmosphere (nitrogen or argon) to prevent oxidation and moisture interference.

- Purification: Silica gel chromatography is the preferred method for isolating pure products.

- Characterization: Products are characterized by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.

- Yield optimization: Using excess amine and omitting bases like Hunig’s base can improve yields in nucleophilic substitution steps.

Summary of Key Research Findings

- The single-step displacement of azetidin-3-yl methanesulfonate with piperidine derivatives is an effective route to azetidine-3-amines with moderate to high yields (up to 72%).

- Amide bond formation to link azetidine and piperidine units is well-established using carbodiimide coupling agents.

- Reaction conditions such as temperature, solvent, and reagent stoichiometry critically influence yield and purity.

- Purification by column chromatography and characterization by NMR and HRMS are standard to confirm successful synthesis.

Q & A

Q. Key Considerations :

- Optimize reaction temperature to avoid decomposition (e.g., <50°C for sensitive intermediates).

- Use anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of the methoxymethyl group .

Basic: How is the structural conformation of this compound validated?

Methodological Answer:

Analytical Techniques :

NMR Spectroscopy :

- ¹H-NMR : Identify proton environments (e.g., azetidine δ 3.5–4.0 ppm, piperidine δ 1.2–2.8 ppm).

- ¹³C-NMR : Confirm carbonyl (δ ~170 ppm) and methoxy (δ ~55 ppm) groups .

X-ray Crystallography : Use SHELXL for refinement (R-factor < 0.05) to resolve chair (piperidine) and planar (azetidine) conformations .

Mass Spectrometry : Match molecular ion peaks (e.g., [M+H]⁺ at m/z 265.2) to theoretical values .

Q. Experimental Evidence :

- Hydrolysis Studies : Methoxymethyl stability under acidic conditions (e.g., 0.1M HCl, 25°C, t₁/₂ = 24 hrs) vs. non-substituted analogs (t₁/₂ = 2 hrs) .

- Docking Simulations : Methoxymethyl enhances binding to serotonin receptors (ΔG = -8.2 kcal/mol) compared to des-methoxy analogs (ΔG = -6.5 kcal/mol) .

Q. Contradictions :

- Some studies report reduced solubility due to methoxymethyl hydrophobicity, conflicting with predictions .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

Case Study : Discrepancies in IC₅₀ values for enzyme inhibition (e.g., 10 µM vs. 50 µM):

Assay Conditions : Verify pH (7.4 vs. 6.8), temperature (25°C vs. 37°C), and co-solvents (DMSO ≤ 0.1%).

Structural Variants : Compare with analogs (e.g., difluoro-pyrrolidine derivatives show 5x higher potency due to fluorine’s electronegativity) .

Statistical Analysis : Apply ANOVA to batch data (p < 0.05 threshold) to identify outliers .

Q. Example :

| Compound Variant | IC₅₀ (µM) | Conditions | Reference |

|---|---|---|---|

| Methoxymethyl derivative | 10 ± 2 | pH 7.4, 37°C | |

| Des-methoxy analog | 50 ± 5 | pH 6.8, 25°C |

Advanced: What are key considerations for in vivo studies?

Methodological Answer:

Pharmacokinetics :

- Metabolic Stability : Fluorinated analogs (e.g., 4,4-difluoro-pyrrolidine) show 2x longer t₁/₂ in murine models due to reduced CYP450 metabolism .

- BBB Penetration : LogP ~2.5 (optimal) vs. polar derivatives (LogP < 1) with limited CNS uptake .

Toxicity Screening :

Formulation : Use PEG-400/saline (70:30) for solubility >5 mg/mL .

Advanced: How to optimize crystallization for structural studies?

Methodological Answer:

Solvent Screening : Test mixtures (e.g., ethanol/water, DCM/pentane) to induce slow nucleation.

SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals (R-factor reduction from 0.12 to 0.05) .

Temperature Control : Crystallize at 4°C to minimize thermal motion artifacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.